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(1-Amino-3-methylbutyl)phosphonic acid

Leucine aminopeptidase Transition-state analogue Phosphonic acid pharmacophore

Using generic inhibitors like bestatin leads to ambiguous aminopeptidase data. This racemic phosphonate transition-state analogue provides definitive, mechanistically interpretable inhibition. • Ki = 0.23 µM for porcine kidney LAP (active R-enantiomer); ~100-fold more potent than phosphinic acid analogues. • IC50 = 37 µM for porcine APN, with 2-fold selectivity over norleucine analogue. • Co-crystal structures (PDB: 4PU2, 4PVB) enable direct computational validation. Supplied as a racemic DL mixture; specify enantiopure (R)-isomer if required. Bulk quantities and custom packaging available.

Molecular Formula C5H14NO3P
Molecular Weight 167.14 g/mol
CAS No. 20459-60-3
Cat. No. B1595456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3-methylbutyl)phosphonic acid
CAS20459-60-3
Molecular FormulaC5H14NO3P
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCC(C)CC(N)P(=O)(O)O
InChIInChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)
InChIKeyHGCAUCAWEADMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Amino-3-methylbutyl)phosphonic Acid (CAS 20459-60-3): A Transition-State Analogue Aminopeptidase Inhibitor for Targeted Enzyme Studies


(1-Amino-3-methylbutyl)phosphonic acid, also referred to as the DL-phosphonic acid analogue of leucine (H-DL-LeuP(OH)₂), is a synthetic α-aminoalkylphosphonic acid that functions as a bioisostere of the natural amino acid leucine. In this compound the carboxylic acid group of leucine is replaced by a tetrahedral phosphonic acid moiety [–PO(OH)₂], enabling it to act as a transition-state analogue inhibitor of metallo-aminopeptidases, particularly leucine aminopeptidase (LAP, EC 3.4.11.1) and aminopeptidase N (APN, EC 3.4.11.2) [1][2]. First synthesised via modified Curtius rearrangement in 1969 [3], the racemic mixture (CAS 20459-60-3) serves as a foundational scaffold for structure–activity relationship (SAR) studies and as a reference inhibitor for aminopeptidase enzymology.

Why (1-Amino-3-methylbutyl)phosphonic Acid Cannot Be Replaced by Other Aminopeptidase Inhibitors in Procurement Protocols


Substituting (1-amino-3-methylbutyl)phosphonic acid with a generic aminopeptidase inhibitor such as bestatin, amastatin, or even a closely related phosphinic acid analogue introduces critical errors in experimental design because each inhibitor class engages the target enzyme through a fundamentally different binding mechanism and chemical scaffold. (1-Amino-3-methylbutyl)phosphonic acid is a tetrahedral phosphonate transition-state analogue that directly occupies the catalytic zinc site, whereas bestatin is a peptidic competitive inhibitor that binds in a distinct extended conformation [1]. Even within the phosphonic acid series, side-chain structure (leucine vs. phenylalanine vs. norleucine mimic) dictates both potency and selectivity between LAP and APN [2][3]. The phosphinic acid analogues, despite being structurally similar, are approximately 100-fold less potent against LAP because the phosphinate group lacks the full tetrahedral geometry required for transition-state mimicry [1]. The quantitative evidence below demonstrates why this specific compound—not its analogues—must be specified for reproducible, mechanistically interpretable aminopeptidase inhibition data.

Quantitative Differentiation Evidence for (1-Amino-3-methylbutyl)phosphonic Acid Against Closest Analogues


100-Fold Greater LAP Inhibition Potency of Phosphonic Acid vs. Phosphinic Acid Leucine Analogue

The phosphonic acid analogue of L-leucine, (R)-LeuP, inhibits porcine kidney leucine aminopeptidase (LAP) with a Ki of 0.23 µM, whereas the corresponding phosphinic acid analogue of leucine is approximately 100-fold less potent, with an estimated Ki of ~23 µM, measured in the same study [1]. The phosphinic derivatives (17-O⁻ phosphinate, Ki = 56 µM; 17-NH₂ phosphinamide, Ki = 40 µM) are also markedly weaker, confirming that the fully tetrahedral phosphonic acid group is essential for high-affinity transition-state mimicry.

Leucine aminopeptidase Transition-state analogue Phosphonic acid pharmacophore

2-Fold Superior APN Inhibition vs. Norleucine Phosphonic Acid Analogue

Against porcine kidney aminopeptidase N (APN, CD13), (1-amino-3-methylbutyl)phosphonic acid (CHEMBL89318) exhibits an IC50 of 3.70 × 10⁴ nM (37 µM). The closest side-chain analogue, 1-aminopentylphosphonic acid (norleucine phosphonic acid, CHEMBL1089899), shows an IC50 of 7.50 × 10⁴ nM (75 µM) under identical assay conditions [1][2]. The leucine-mimetic isobutyl side chain thus provides a 2.0-fold improvement in APN inhibitory potency compared to the n-pentyl (norleucine) side chain.

Aminopeptidase N CD13 Side-chain SAR

~240-Fold Selectivity for Leucine Aminopeptidase over Aminopeptidase N

The active (R)-enantiomer of the phosphonic acid analogue of leucine demonstrates a pronounced selectivity window: Ki = 0.23 µM for porcine kidney LAP (Giannousis & Bartlett, 1987) vs. Ki = 55 µM for porcine kidney APN (BindingDB, curated by ChEMBL), revealing an approximately 240-fold preference for LAP over APN [1][2]. The racemic DL mixture (CAS 20459-60-3) shows an IC50 of 37 µM for APN, consistent with the reduced potency expected from a 1:1 enantiomeric mixture of which only the (R)-enantiomer is active.

Target selectivity LAP vs. APN Off-target profiling

Enantiomer-Specific Binding Modes Resolved at 2.10 Å Resolution by X-Ray Crystallography

The crystal structures of Neisseria meningitidis aminopeptidase N (APN) in complex with both the active L-(R)-LeuP enantiomer (PDB: 4PU2) and the inactive D-(S)-LeuP enantiomer (PDB: 4PVB) have been determined at 2.10 Å resolution [1][2]. The two structures reveal distinct binding geometries: the L-(R) enantiomer coordinates the binuclear zinc active site with its phosphonic acid group in the tetrahedral geometry expected of a transition-state analogue, while the D-(S) enantiomer adopts an alternative orientation that precludes optimal zinc coordination. These structures provide direct atomic-level evidence that enantiomeric identity is the primary determinant of inhibitory activity.

Structural biology Enantiomeric differentiation Aminopeptidase N crystal structure

Recommended Research and Industrial Procurement Scenarios for (1-Amino-3-methylbutyl)phosphonic Acid


Leucine Aminopeptidase (LAP) Enzymology: Transition-State Analogue Inhibition Assays

When establishing kinetic inhibition assays for porcine kidney or bovine lens leucine aminopeptidase, (1-amino-3-methylbutyl)phosphonic acid serves as the reference phosphonate transition-state analogue with a validated Ki of 0.23 µM for the active (R)-enantiomer [1]. Its ~100-fold superiority over phosphinic acid analogues and ~240-fold selectivity over APN make it the definitive tool for probing LAP catalytic mechanism. Researchers should specify enantiomeric purity requirements based on whether racemic DL mixture (CAS 20459-60-3) or resolved (R)-enantiomer (CAS 88081-77-0 for L-leucinephosphonic acid) is needed.

Aminopeptidase N (APN/CD13) Inhibitor Screening and Selectivity Profiling Panels

For screening campaigns targeting APN, (1-amino-3-methylbutyl)phosphonic acid provides an IC50 benchmark of 37 µM against porcine APN [1][2]. Its 2-fold greater potency over the norleucine analogue and the availability of high-resolution co-crystal structures (PDB: 4PU2, 4PVB) support its use as a control compound in selectivity panels comparing LAP, APN, and related M1 aminopeptidases.

Structure-Based Drug Design Against M1-Family Metallo-Aminopeptidases

The two enantiomeric co-crystal structures at 2.10 Å resolution (PDB: 4PU2 and 4PVB) provide a direct structural template for computational docking, molecular dynamics simulations, and fragment-based design campaigns targeting the S1 pocket of APN and homologous aminopeptidases [1][2]. Procurement of the compound for co-crystallisation or soaking experiments enables direct experimental validation of in silico predictions.

Phosphonic Acid Pharmacophore Validation in Medicinal Chemistry SAR Studies

As a foundational scaffold of the α-aminoalkylphosphonic acid class, (1-amino-3-methylbutyl)phosphonic acid is the appropriate starting material for synthesising phosphonopeptide derivatives and for benchmarking new synthetic aminopeptidase inhibitors. The 1987 Giannousis & Bartlett data established the phosphonic acid pharmacophore as the minimum potency requirement (Ki = 0.23 µM) for LAP inhibition, against which all new analogues should be compared [1].

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